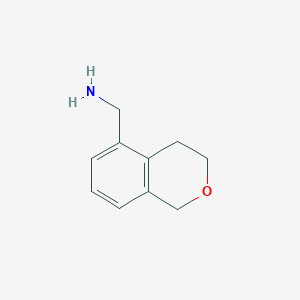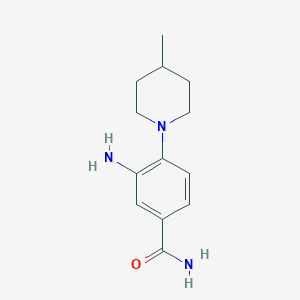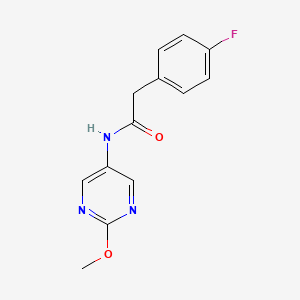![molecular formula C16H18N2O2 B2679551 N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 1016514-28-5](/img/structure/B2679551.png)
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a GABA analogue that works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
作用機序
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline. This results in a decrease in neuronal excitability and a reduction in pain and anxiety symptoms.
Biochemical and Physiological Effects:
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. It has also been shown to reduce the release of glutamate, which is a neurotransmitter that increases neuronal activity. In addition, N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to reduce the release of substance P and noradrenaline, which are neurotransmitters that are involved in pain and anxiety signaling.
実験室実験の利点と制限
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of voltage-gated calcium channels in neuronal signaling. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.
将来の方向性
There are a number of future directions for research on N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the potential use of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide in treating other medical conditions such as chronic pain syndromes and sleep disorders. Another area of interest is the development of new compounds that target the α2δ subunit of voltage-gated calcium channels, which could lead to the development of more effective treatments for pain and anxiety disorders. Finally, there is a need for further research on the long-term effects of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide use, particularly in terms of its potential for addiction and abuse.
合成法
The synthesis of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate to form N-(4-methoxybenzyl)-2-cyanoacetamide. This intermediate is then reduced with lithium aluminum hydride to produce N-(4-methoxybenzyl)glycine. The final step involves the reaction of N-(4-methoxybenzyl)glycine with methyl chloroformate to form N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide.
科学的研究の応用
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its effectiveness in treating various medical conditions. It has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. It has also been found to be effective in treating anxiety disorders such as generalized anxiety disorder and social anxiety disorder. In addition, N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use in treating alcohol and opioid withdrawal symptoms.
特性
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-8-4-12(5-9-15)10-16(19)18-14-6-2-13(11-17)3-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDMVDZYZQPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)


![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2679478.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)
![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)
![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)

